molecular formula C16H18BrNO2S B13341883 N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide

N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide

Cat. No.: B13341883
M. Wt: 368.3 g/mol
InChI Key: VROQEGMIVJNDCU-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C16H18BrNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a bromine atom, and an isopropyl group attached to the benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with N-isopropylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonate esters.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase or dihydropteroate synthase, leading to various biological effects. The bromine atom and benzyl group may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

N-Benzyl-2-bromo-N-isopropylbenzenesulfonamide can be compared with other similar compounds, such as:

    2-Bromo-N-isopropylbenzenesulfonamide: Lacks the benzyl group, which may affect its reactivity and biological activity.

    N-Benzyl-2-chloro-N-isopropylbenzenesulfonamide: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.

    N-Benzyl-2-bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-benzyl-2-bromo-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-8-4-3-5-9-14)21(19,20)16-11-7-6-10-15(16)17/h3-11,13H,12H2,1-2H3

InChI Key

VROQEGMIVJNDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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